

Physical and chemical properties of 1-Bromo-2-(3-bromopropoxy)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-2-(3-bromopropoxy)benzene
Cat. No.:	B1267847

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-2-(3-bromopropoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of **1-Bromo-2-(3-bromopropoxy)benzene**. The information presented herein is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

1-Bromo-2-(3-bromopropoxy)benzene is a disubstituted benzene derivative containing both a bromo and a 3-bromopropoxy group. Its key identifiers and physical properties are summarized below.

Property	Value
CAS Number	37136-84-8
Molecular Formula	C ₉ H ₁₀ Br ₂ O
Molecular Weight	293.98 g/mol
Physical State	Liquid
Boiling Point	110-115 °C at 2 mmHg (experimental); 318.4 °C at 760 mmHg (predicted)
Density	1.672 g/cm ³ (predicted)
Refractive Index	1.569 (predicted)
InChI	InChI=1S/C9H10Br2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2
InChIKey	XREHAMWVAOBJBV-UHFFFAOYSA-N
Canonical SMILES	C1=CC=C(C(=C1)OCCCBr)Br

Synthesis

The primary synthetic route to **1-Bromo-2-(3-bromopropoxy)benzene** is the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, 2-bromophenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established procedures for similar ether syntheses.

Materials:

- 2-Bromophenol
- 1,3-Dibromopropane
- Potassium Carbonate (K₂CO₃), anhydrous

- Acetone or N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
- Deionized water
- Brine (saturated NaCl solution)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-bromophenol (1.0 eq) and anhydrous acetone or DMF.
- Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
- Addition of Alkyl Halide: Add 1,3-dibromopropane (1.2 - 1.5 eq) to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

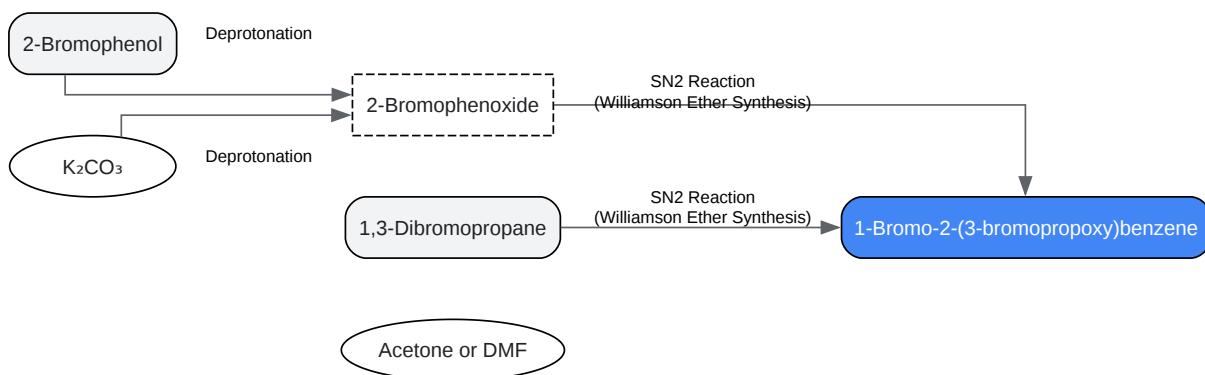
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
- Extraction: The residue is dissolved in dichloromethane or diethyl ether and washed sequentially with water and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **1-Bromo-2-(3-bromopropoxy)benzene**.

Chemical Reactivity and Safety

Reactivity:

The two bromine atoms in **1-Bromo-2-(3-bromopropoxy)benzene** exhibit different reactivities. The bromine atom on the propyl chain is an alkyl bromide and is susceptible to nucleophilic substitution reactions. The bromine atom attached to the benzene ring is an aryl bromide and is generally less reactive towards simple nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

Safety Information:


- Signal Word: Warning
- Hazard Statements:
 - Harmful if swallowed.
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.

- Precautionary Statements:

- Wear protective gloves/protective clothing/eye protection/face protection.
- Wash skin thoroughly after handling.
- Avoid breathing dust/fume/gas/mist/vapors/spray.
- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- IF ON SKIN: Wash with plenty of soap and water.

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for **1-Bromo-2-(3-bromopropoxy)benzene** via the Williamson ether synthesis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Physical and chemical properties of 1-Bromo-2-(3-bromopropoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267847#physical-and-chemical-properties-of-1-bromo-2-\(3-bromopropoxy\)benzene](https://www.benchchem.com/product/b1267847#physical-and-chemical-properties-of-1-bromo-2-(3-bromopropoxy)benzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com